molecular formula C17H23NO4 B5696469 4-({[1-(4-methoxyphenyl)cyclopentyl]methyl}amino)-4-oxobutanoic acid

4-({[1-(4-methoxyphenyl)cyclopentyl]methyl}amino)-4-oxobutanoic acid

Cat. No. B5696469
M. Wt: 305.4 g/mol
InChI Key: WSKXSBFOSRSGFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({[1-(4-methoxyphenyl)cyclopentyl]methyl}amino)-4-oxobutanoic acid, also known as CP-47,497, is a synthetic cannabinoid that was developed in the 1980s. It is a potent agonist of the cannabinoid receptors, which are found throughout the body and are involved in a variety of physiological processes. CP-47,497 has been the subject of extensive scientific research due to its potential therapeutic applications and its effects on the body.

Mechanism of Action

4-({[1-(4-methoxyphenyl)cyclopentyl]methyl}amino)-4-oxobutanoic acid works by binding to the cannabinoid receptors in the body, which are found in the brain, immune system, and other organs. When it binds to these receptors, it activates a variety of physiological processes, including pain relief, inflammation reduction, and mood regulation. The exact mechanism of action is complex and not fully understood, but it is believed to involve the modulation of neurotransmitters and other signaling molecules in the body.
Biochemical and Physiological Effects:
4-({[1-(4-methoxyphenyl)cyclopentyl]methyl}amino)-4-oxobutanoic acid has a variety of biochemical and physiological effects on the body. It has been shown to reduce pain and inflammation, improve mood and cognition, and modulate the immune system. It has also been shown to have anti-tumor effects and to reduce the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

4-({[1-(4-methoxyphenyl)cyclopentyl]methyl}amino)-4-oxobutanoic acid has several advantages for use in lab experiments, including its potency, selectivity, and stability. However, it also has several limitations, including its potential for toxicity and the need for specialized equipment and techniques for its synthesis and handling.

Future Directions

There are several future directions for research on 4-({[1-(4-methoxyphenyl)cyclopentyl]methyl}amino)-4-oxobutanoic acid. One area of interest is its potential use in the treatment of neurological disorders, such as epilepsy and multiple sclerosis. Another area of interest is its potential use as an anti-inflammatory agent in the treatment of autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of 4-({[1-(4-methoxyphenyl)cyclopentyl]methyl}amino)-4-oxobutanoic acid and its potential for toxicity and side effects.

Synthesis Methods

4-({[1-(4-methoxyphenyl)cyclopentyl]methyl}amino)-4-oxobutanoic acid is synthesized through a multi-step process that involves the reaction of various chemicals and reagents. The exact synthesis method is complex and beyond the scope of this paper, but it involves the use of specialized equipment and techniques to ensure purity and potency.

Scientific Research Applications

4-({[1-(4-methoxyphenyl)cyclopentyl]methyl}amino)-4-oxobutanoic acid has been the subject of extensive scientific research due to its potential therapeutic applications and its effects on the body. It has been studied for its potential use in the treatment of various medical conditions, including chronic pain, inflammation, and neurological disorders. It has also been studied for its potential use in cancer treatment and as an anti-inflammatory agent.

properties

IUPAC Name

4-[[1-(4-methoxyphenyl)cyclopentyl]methylamino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-22-14-6-4-13(5-7-14)17(10-2-3-11-17)12-18-15(19)8-9-16(20)21/h4-7H,2-3,8-12H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKXSBFOSRSGFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-({[1-(4-Methoxyphenyl)cyclopentyl]methyl}amino)-4-oxobutanoic acid

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